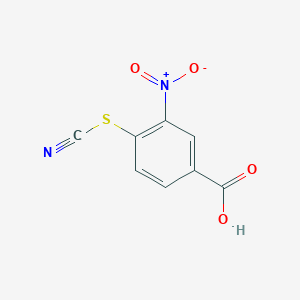
(Z)-2-(2-(5-Benzyliden-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a benzoic acid moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid could be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated acetic acid derivative under basic conditions.
Introduction of the Benzylidene Group: The thiazolidine intermediate is then reacted with benzaldehyde in the presence of a base to form the benzylidene derivative.
Acylation: The benzylidene-thiazolidine intermediate is acylated with a suitable acylating agent to introduce the acetamido group.
Coupling with Benzoic Acid: Finally, the acetamido derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioxothiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The acetamido and benzoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxothiazolidine ring could yield sulfoxides or sulfones, while reduction of the benzylidene group could yield the corresponding benzyl derivative.
Wirkmechanismus
The mechanism of action of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound could interfere with biological pathways by disrupting key steps or interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are often used in organic synthesis and medicinal chemistry.
Benzoic Acid Derivatives: These compounds are widely used in various applications, including preservatives, pharmaceuticals, and polymers.
Uniqueness
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is unique due to its combination of structural features. The presence of the thioxothiazolidine ring, benzylidene group, and benzoic acid moiety in a single molecule provides a versatile platform for exploring new chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGKDRYKXGWAY-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)


![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)




amine](/img/structure/B511356.png)


amine](/img/structure/B511365.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
